molecular formula C12H21NO6 B8396021 Diethyl N(beta-hydroxypivaloyl)aminomalonate

Diethyl N(beta-hydroxypivaloyl)aminomalonate

Cat. No. B8396021
M. Wt: 275.30 g/mol
InChI Key: RKVXULOKXNIRAZ-UHFFFAOYSA-N
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Patent
US04595532

Procedure details

Diethyl N(β-hydroxypivaloyl)aminomalonate was prepared (method B) from β-hydroxy pivalic acid and diethyl aminomalonate in 88% yield. The compound was isolated as an oil. NMR 1.13-1.3 (12H, m), 3.5 (2H, br s), 4.16-4.4 (4H, q), 5.1-5.16 (1H, d), 7.6-7.7 (1H, d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl aminomalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([OH:6])=O.[NH2:9][CH:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>>[OH:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([NH:9][CH:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C(=O)O)(C)C
Name
diethyl aminomalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was isolated as an oil

Outcomes

Product
Name
Type
product
Smiles
OCC(C(=O)NC(C(=O)OCC)C(=O)OCC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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